molecular formula C16H13FO B6346591 (2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 1354942-42-9

(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B6346591
CAS No.: 1354942-42-9
M. Wt: 240.27 g/mol
InChI Key: ZBBYWLKEYQRQEL-ZHACJKMWSA-N
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Description

(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methyl group on the other, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or dihydroxy derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Epoxides, dihydroxy derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Chlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
  • (2E)-3-(2-Methoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBYWLKEYQRQEL-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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